molecular formula C15H10Cl2N4O2 B5774024 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid CAS No. 694501-35-4

4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid

Cat. No. B5774024
CAS RN: 694501-35-4
M. Wt: 349.2 g/mol
InChI Key: OHDBXNWMBVFRHX-UHFFFAOYSA-N
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Description

4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic properties. This compound is a tetrazole derivative and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid is not fully understood. However, it has been proposed that it inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to have other biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. Moreover, it can modulate the immune response and has been shown to have immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid in lab experiments is its potential therapeutic properties. Moreover, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects on certain cell lines, and its toxicity needs to be carefully evaluated before using it in further experiments.

Future Directions

There are several future directions for the research on 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid. One of the directions is to further investigate its anti-inflammatory and analgesic effects in animal models and human clinical trials. Moreover, its potential anti-cancer properties need to be explored further, and its mechanism of action needs to be elucidated. Furthermore, its immunomodulatory effects need to be studied in more detail, and its potential use in the treatment of autoimmune diseases needs to be evaluated. Finally, the toxicity of this compound needs to be carefully evaluated, and its safety profile needs to be established.

Synthesis Methods

The synthesis of 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid involves the reaction of 2,4-dichlorobenzyl bromide with sodium azide to form 2-(2,4-dichlorobenzyl)azide. The resulting azide is then reacted with 4-carboxybenzaldehyde to form 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid.

Scientific Research Applications

4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. Moreover, it has been reported to have anti-cancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

4-[2-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2/c16-12-6-5-11(13(17)7-12)8-21-19-14(18-20-21)9-1-3-10(4-2-9)15(22)23/h1-7H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDBXNWMBVFRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174011
Record name 4-[2-[(2,4-Dichlorophenyl)methyl]-2H-tetrazol-5-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

694501-35-4
Record name 4-[2-[(2,4-Dichlorophenyl)methyl]-2H-tetrazol-5-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694501-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[(2,4-Dichlorophenyl)methyl]-2H-tetrazol-5-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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